5-Acetamido-2-chloro-4-sulfobenzoic acid is an aromatic compound characterized by the presence of an acetamido group, a chlorine atom, and a sulfonic acid group attached to a benzoic acid framework. Its chemical formula is and it has a molecular weight of approximately 273.68 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups that enable various
5-Acetamido-2-chloro-4-sulfobenzoic acid can undergo several chemical transformations:
These reactions facilitate the synthesis of more complex molecules, making this compound valuable in synthetic organic chemistry.
The synthesis of 5-Acetamido-2-chloro-4-sulfobenzoic acid typically involves several steps:
Alternative methods may include variations in reaction conditions or the use of different solvents to optimize yield and purity .
5-Acetamido-2-chloro-4-sulfobenzoic acid finds applications in various fields:
Several compounds share structural similarities with 5-Acetamido-2-chloro-4-sulfobenzoic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-sulfobenzoic acid | Contains a chlorine and sulfonic acid group | Lacks the acetamido substitution |
| 4-Acetamidobenzenesulfonic acid | Contains an acetamido group but lacks chlorine | More hydrophilic due to additional functional groups |
| 5-Sulfosalicylic acid | Contains multiple sulfonic acid groups | Exhibits stronger acidity and solubility |
The uniqueness of 5-Acetamido-2-chloro-4-sulfobenzoic acid lies in its combination of a chlorine atom with both an acetamido and a sulfonic acid group, which provides distinct chemical reactivity compared to these similar compounds .
The synthesis of 5-acetamido-2-chloro-4-sulfobenzoic acid begins with the introduction of the sulfonic acid group via electrophilic aromatic sulfonation. Traditional methods employ fuming sulfuric acid (oleum), a mixture of sulfuric acid ($$H2SO4$$) and sulfur trioxide ($$SO3$$), to generate the electrophilic $$SO3H^+$$ species. For instance, benzene undergoes sulfonation to form benzenesulfonic acid, where the sulfonic acid group directs subsequent substitutions to meta positions due to its strong electron-withdrawing nature.
Chlorination is typically achieved using chlorine gas ($$Cl2$$) in the presence of Lewis acid catalysts like $$FeCl3$$, which facilitate electrophilic attack at positions ortho or para to the sulfonic acid group. In the case of 5-acetamido-2-chloro-4-sulfobenzoic acid, chlorination at the 2-position relative to the sulfonic acid group requires careful control of reaction conditions to avoid over-chlorination. A study demonstrated that chlorination of 4-sulfobenzoic acid derivatives using $$PCl_5$$ under controlled temperatures (40–60°C) yields 2-chloro-4-sulfobenzoic acid with 85% efficiency.
Table 1: Comparative Analysis of Sulfonation and Chlorination Agents
| Reaction Step | Reagent System | Yield (%) | Temperature Range |
|---|---|---|---|
| Sulfonation | Oleum ($$H2SO4 + SO_3$$) | 92 | 80–100°C |
| Chlorination | $$Cl2/FeCl3$$ in $$H2SO4$$ | 78 | 25–40°C |
| Chlorination | $$PCl_5$$ in dichloromethane | 85 | 40–60°C |
The reversibility of sulfonation allows for strategic intermediate purification. For example, desulfonation via dilute sulfuric acid at elevated temperatures (150°C) can reset the aromatic ring for subsequent functionalization.
The chemical compound 5-acetamido-2-chloro-4-sulfobenzoic acid represents a complex aromatic system containing multiple functional groups that undergo distinct transformation mechanisms [1]. This benzoic acid derivative, with molecular formula C9H8ClNO6S and molecular weight 293.68 g/mol, exhibits unique reactivity patterns due to the presence of acetamido, chloro, and sulfo substituents on the aromatic ring [1]. Understanding the mechanistic pathways governing its formation and reactions provides crucial insights into aromatic chemistry and synthetic methodology [2] [3].
The sulfonation mechanism in aromatic substitution reactions follows a well-established electrophilic aromatic substitution pathway, with sulfur trioxide or its protonated derivatives serving as the key electrophilic species [2] [4]. The formation of the sulfonic acid group in 5-acetamido-2-chloro-4-sulfobenzoic acid proceeds through a complex mechanistic sequence involving multiple intermediates [5] [6].
The initial step involves the formation of a pi-complex between the aromatic ring and sulfur trioxide, followed by the critical sigma-complex formation [5]. Recent computational studies demonstrate that the mechanism requires two sulfur trioxide molecules, where the first serves as the primary electrophile and the second acts as an assisting species [5]. This concerted pathway involves a cyclic transition state with proton transfer from the benzene ring to the assisting sulfur trioxide molecule [5].
Kinetic investigations reveal that the sulfonation process exhibits first-order dependence with respect to the aromatic substrate and complex kinetics with respect to sulfur trioxide concentration [7] [8]. The reaction rate constant varies significantly with temperature, following Arrhenius behavior with activation energies typically ranging from 60-80 kilojoules per mole [9]. Temperature effects on sulfonation selectivity demonstrate that lower temperatures favor kinetic control, while elevated temperatures lead to thermodynamic product distributions [10].
| Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Product Selectivity (%) |
|---|---|---|---|
| 25 | 1.2 × 10⁻⁴ | 68.5 | 85 |
| 50 | 8.7 × 10⁻⁴ | 68.5 | 88 |
| 80 | 4.3 × 10⁻³ | 68.5 | 92 |
| 100 | 1.1 × 10⁻² | 68.5 | 95 |
| 150 | 6.8 × 10⁻² | 68.5 | 78 |
The sulfonation kinetics are significantly influenced by the presence of electron-withdrawing and electron-donating substituents on the aromatic ring [11] [8]. The acetamido group in 5-acetamido-2-chloro-4-sulfobenzoic acid acts as a moderately activating substituent, directing electrophilic attack to the ortho and para positions relative to its attachment point [12]. The chlorine substituent exhibits meta-directing properties due to its electron-withdrawing inductive effect [13].
Experimental studies on substituted benzene derivatives demonstrate that the partial rate factors for sulfonation decrease with increasing acid concentration, indicating a change in the electrophilic species from protonated sulfuric acid to more reactive sulfur trioxide derivatives [8]. The temperature dependence of these partial rate factors reveals negligible differences in activation enthalpy between different substitution positions, suggesting that entropy factors play a crucial role in regioselectivity [8].
The chlorination mechanism under acidic conditions involves the formation of highly electrophilic chlorine species that undergo nucleophilic attack by the aromatic pi-electron system [14] [15]. In the synthesis of 5-acetamido-2-chloro-4-sulfobenzoic acid, chlorine insertion occurs through a classical electrophilic aromatic substitution pathway, with the specific positioning determined by the directing effects of existing substituents [16] [17].
The mechanism initiates with the polarization of the chlorine-chlorine bond in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [14] [15]. This polarization creates a partial positive charge on one chlorine atom, rendering it susceptible to nucleophilic attack by the aromatic ring electrons [14]. The resulting sigma-complex intermediate undergoes rapid deprotonation to restore aromaticity and yield the chlorinated product [15].
Under acidic conditions, alternative chlorination pathways become accessible through the use of specialized chlorinating agents such as N-chloroamines [17]. These reagents exhibit enhanced selectivity for electron-rich aromatic systems and demonstrate first-order kinetics with respect to both the aromatic substrate and the chlorinating agent [17]. Kinetic studies reveal that electron-donating substituents on the substrate significantly enhance reaction rates, while electron-withdrawing substituents on the N-chloroamine provide rate acceleration [17].
| Substrate | Rate Constant (M⁻¹s⁻¹) | Selectivity ortho/para (%) | pH Optimum |
|---|---|---|---|
| Benzene | 2.3 × 10⁻³ | 50/50 | 1.5 |
| Toluene | 1.8 × 10⁻² | 65/35 | 1.8 |
| Benzoic acid | 5.6 × 10⁻⁴ | 45/55 | 2.2 |
| Chlorobenzoic acid | 1.2 × 10⁻⁴ | 70/30 | 2.0 |
| Nitrobenzoic acid | 3.4 × 10⁻⁵ | 40/60 | 1.2 |
The chlorination process exhibits strong pH dependence, with optimal reaction conditions occurring in strongly acidic media [17] [18]. The acidic environment serves multiple functions: it protonates potential competing nucleophiles, stabilizes the chlorinating species, and facilitates the elimination of hydrogen chloride from the sigma-complex intermediate [19] [18].
Mechanistic investigations using phosphorus trichloride as a chlorinating agent reveal an alternative pathway involving atom-efficient chlorination where multiple chlorine atoms can be utilized from a single reagent molecule [19] [18]. This process demonstrates electronic effects where electron-rich carboxylic acids react more rapidly than electron-deficient analogs, following the reactivity order: methoxy-substituted greater than hydrogen greater than fluoro-substituted greater than trifluoromethyl-substituted [19] [18].
The acetamido group in 5-acetamido-2-chloro-4-sulfobenzoic acid serves as a critical protecting group that enables selective sequential functionalization of the aromatic system [20] [21]. Protecting groups fulfill essential criteria in organic synthesis: they must be easily installed, remain stable under reaction conditions, and be readily removable when desired [20] [22].
The acetamido protecting group demonstrates exceptional utility in aromatic synthesis due to its dual functionality [12] [23]. It effectively masks the reactivity of the amino group while maintaining the directing properties necessary for regioselective substitution reactions [24] [12]. The formation of acetamides from aromatic amines proceeds through nucleophilic attack of the amino group on acetic anhydride, generating a tetrahedral intermediate that eliminates acetic acid to form the amide bond [12] [23].
Installation of the acetamido protecting group occurs under mild conditions with high yields, typically exceeding ninety percent [12]. The reaction proceeds without external heating and requires no additional catalysts, making it an environmentally favorable transformation [12]. The acetamide linkage exhibits remarkable stability under basic conditions while remaining labile under acidic hydrolysis conditions [22] [25].
| Protecting Group | Installation Yield (%) | Stability to Acid | Deprotection Conditions | Deprotection Yield (%) |
|---|---|---|---|---|
| Acetamido | 95 | High | HCl/Heat | 92 |
| Formamido | 88 | Medium | HCl/RT | 85 |
| Benzamido | 92 | High | HCl/Heat | 89 |
| Tosylamido | 85 | Low | TFA | 95 |
| Boc-amino | 78 | Low | TFA | 98 |
Sequential functionalization strategies utilizing acetamido protection enable the synthesis of complex substitution patterns that would otherwise be inaccessible through direct substitution methods [26] [21]. The protecting group significantly reduces the reactivity of the aromatic ring toward electrophilic substitution while maintaining sufficient activation for controlled reactions [26]. This property allows for precise regiocontrol in multi-step synthetic sequences [26] [21].
The orthogonality principle governs the selection of protecting groups in complex synthetic schemes, where multiple protecting groups must be selectively removed under different conditions [20]. The acetamido group demonstrates excellent orthogonality with other common protecting groups, allowing for sequential deprotection strategies [20] [27]. Recent developments in protecting group chemistry have introduced novel approaches such as tetrafluoropyridyl groups that provide remote regiocontrol in electrophilic aromatic substitution reactions [26].
Auto-redox pathways represent a fascinating class of transformations where a single substrate undergoes simultaneous oxidation and reduction, leading to the formation of multiple products with different oxidation states [28] [29]. In the context of benzoic acid derivatives, these pathways are exemplified by the Cannizzaro reaction and related disproportionation processes [29] [30].
The Cannizzaro reaction mechanism involves the base-induced disproportionation of non-enolizable aldehydes to produce carboxylic acids and primary alcohols in equimolar amounts [29]. The process initiates with nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently transfers a hydride ion to a second aldehyde molecule [29] [30]. This hydride transfer constitutes the key redox step, where one aldehyde molecule is oxidized to the carboxylate while the other is reduced to the alkoxide [29].
Kinetic studies demonstrate that the Cannizzaro reaction follows third-order kinetics, being second-order in aldehyde concentration and first-order in base [29]. At very high base concentrations, an alternative pathway becomes significant, involving a doubly charged anion intermediate that transfers hydride directly to the aldehyde substrate [29]. The reaction rate exhibits strong temperature dependence, with elevated temperatures favoring the disproportionation pathway [31].
| Starting Material | Oxidation Product | Reduction Product | Overall Yield (%) | Redox Potential (V) |
|---|---|---|---|---|
| Benzaldehyde | Benzoic acid | Benzyl alcohol | 85 | 0.42 |
| Benzyl alcohol | Benzaldehyde | Toluene | 78 | 0.35 |
| Benzoic acid derivative | Quinone | Hydroquinone | 92 | 0.68 |
| Methoxybenzaldehyde | Methoxybenzoic acid | Methoxybenzyl alcohol | 88 | 0.38 |
| Chlorobenzaldehyde | Chlorobenzoic acid | Chlorobenzyl alcohol | 82 | 0.45 |
Alternative auto-redox pathways involve enzyme-catalyzed transformations where alcohol dehydrogenases facilitate the interconversion between alcohols, aldehydes, and carboxylic acids [32]. These biocatalytic processes demonstrate remarkable selectivity and proceed under mild conditions, offering sustainable alternatives to traditional chemical methods [33]. The enzyme-mediated pathways exhibit complex kinetic behavior with competing reactions that lead to dismutation products [32].
Metal oxide-catalyzed redox transformations provide another avenue for benzoic acid derivative formation through deoxygenation and oxidation processes [34] [35]. These heterogeneous catalytic systems operate through Mars-van Krevelen mechanisms involving oxygen vacancy formation and substrate reoxidation [34]. The redox properties of the metal oxide surface determine the selectivity and activity of these transformations [34] [35].
| Method | Conditions | Regioselectivity | Key Features |
|---|---|---|---|
| Electrophilic Aromatic Sulfonation | Fuming sulfuric acid/SO3, elevated temperature | Meta-directing for electron-withdrawing groups | Reversible reaction, can be used as blocking group |
| Regioselective Sulfonylation | Iridium catalyst, enantio- and regioselective | High enantio- and regioselectivity | Green protocol for allylic sulfonic acids |
| Regiodivergent Sulfonylation | Terminal olefins, sodium sulfinates, metal-free | Regiodivergent (α-sulfonylmethyl vs allylic) | Multiple reaction pathways in one pot |
| Superacid-Mediated Sulfonylation | Superacidic conditions, low temperature | Overcomes innate regioselectivity | Site-selective functionalization |
| Palladium-Catalyzed Allylic Sulfonation | Pd catalyst, sodium sulfite, allyl carbonates | Enantio- and regioselective | Asymmetric synthesis capability |
The regioselectivity in sulfonic acid modifications is governed by the electronic environment created by the acetamido and chloro substituents [2]. Molecular electron density theory studies demonstrate that the sulfonic acid group only slightly polarizes the aromatic electron density towards the substituted carbon position [2]. This polarization effect, combined with steric interactions, determines the preferred sites for electrophilic attack during modification reactions.
Recent advances in catalytic sulfonylation have introduced palladium-mediated protocols that achieve remarkable enantio- and regioselectivity [3]. Iridium-catalyzed allylation reactions with sodium sulfite produce allylic sulfonic acids with excellent yields and stereochemical control [3]. These methods represent significant improvements over traditional approaches, offering enhanced selectivity and reduced environmental impact.
Ultrasound-assisted regioselective sulfonation provides an alternative approach with improved reaction rates and selectivity compared to conventional thermal conditions [1]. The cavitational effects generated by sonication enhance mass transfer and create localized high-temperature zones that promote selective sulfonic acid transformations.
The chlorine atom at the 2-position in 5-Acetamido-2-chloro-4-sulfobenzoic acid is strategically positioned for nucleophilic aromatic substitution reactions [4] [5]. The electron-withdrawing effects of both the sulfonic acid and acetamido groups activate this position toward nucleophilic attack through stabilization of the anionic intermediate.
Table 2: Nucleophilic Displacement Reactions at Chlorinated Positions
| Mechanism | Requirements | Substrate Activation | Nucleophile Examples | Relative Activity |
|---|---|---|---|---|
| Addition-Elimination (SNAr) | Electron-withdrawing groups ortho/para to Cl | Nitro, cyano, carbonyl groups | OH⁻, OR⁻, NH₂R, SR⁻ | F > Cl > Br > I (unusual order) |
| Benzyne Mechanism | Strong base, high temperature | Simple aryl halides | NH₂⁻, OR⁻ | Cl > Br > F > I |
| SRN1 Radical Mechanism | Radical initiators | Aromatic systems | Various nucleophiles | Cl ≈ Br > I |
| ANRORC Mechanism | Ring-opening/closure sequence | Heterocyclic systems | N, O nucleophiles | Variable |
The addition-elimination mechanism represents the predominant pathway for nucleophilic displacement at the chlorinated position [4] [5]. This mechanism proceeds through formation of a Meisenheimer complex, where the negative charge is delocalized through resonance structures involving the electron-withdrawing substituents [6] [7].
Computational studies reveal that the sulfonic acid group provides significant stabilization to the anionic intermediate through both inductive and resonance effects [2]. The activation energy for nucleophilic attack is substantially reduced compared to simple chlorobenzene, with rate enhancements of up to 10⁸ fold observed for appropriately substituted systems [8].
The regioselectivity of nucleophilic displacement is influenced by the relative positions of activating groups [9]. Chlorine substituents ortho to electron-withdrawing groups show the highest reactivity, with the activating influence decreasing in the order ortho > meta > para [9]. This positional effect is attributed to the optimal orbital overlap for resonance stabilization in the ortho configuration.
The acetamido functionality in 5-Acetamido-2-chloro-4-sulfobenzoic acid exhibits remarkable stability across a wide range of reaction conditions, making it an excellent protecting group for synthetic transformations [10] [11]. This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, significantly reducing the nucleophilicity of the nitrogen atom [12] [13].
Table 3: Acetamido Group Stability Under Various Reaction Conditions
| Reaction Conditions | Stability | Hydrolysis Rate | Products |
|---|---|---|---|
| Neutral pH (7) | Very stable | Very slow (t₁/₂ >> 100 h) | No hydrolysis |
| Acidic conditions (pH 1-3) | Moderate stability | Moderate (t₁/₂ ~ 10-50 h) | Carboxylic acid + amine |
| Basic conditions (pH 10-12) | Moderate stability | Moderate (t₁/₂ ~ 5-20 h) | Carboxylate + amine |
| High temperature (>100°C) | Decreased stability | Fast (t₁/₂ < 5 h) | Carboxylic acid + amine |
| Oxidative conditions | Generally stable | Variable | Depends on oxidant |
| Reductive conditions | Generally stable | Variable | Depends on reductant |
The pH stability profile demonstrates that acetamido groups are remarkably resistant to hydrolysis under physiological conditions [11]. Studies show that acetamides maintain structural integrity in the pH range 1-12, with significant hydrolysis occurring only under extreme acidic or basic conditions [11] [14].
Under acidic conditions, protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water [14] [15]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of the amine. Conversely, basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ion on the carbonyl carbon [15].
The thermal stability of acetamido groups is influenced by the electronic environment of the aromatic ring [16]. Electron-withdrawing substituents, such as the chloro and sulfonic acid groups present in this compound, can enhance the stability by reducing the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack.
The multifunctional nature of 5-Acetamido-2-chloro-4-sulfobenzoic acid necessitates sophisticated protecting group strategies that allow selective manipulation of individual functional groups without affecting others [17] [18]. Orthogonal protection schemes enable independent deprotection of multiple functional groups using reagents and conditions that do not interfere with other protective moieties.
Table 4: Orthogonal Deprotection Techniques for Multifunctional Systems
| Protecting Group | Deprotection Conditions | Orthogonal To | Applications |
|---|---|---|---|
| Fmoc (Fluorenylmethoxycarbonyl) | Piperidine/DMF (20%) | Acid-labile groups | Peptide synthesis N-terminus |
| Boc (tert-Butoxycarbonyl) | TFA/DCM (50%) | Base-labile groups | Peptide synthesis side chains |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, phenylsilane | Acid/base conditions | Branched/cyclic peptides |
| Mmt (4-Methoxytrityl) | 1% TFA/DCM | Fmoc/Boc conditions | On-resin modifications |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine/DMF | Fmoc/Boc conditions | Site-specific modifications |
| Acm (Acetamidomethyl) | Hg²⁺ or I₂ | Acid/base conditions | Disulfide formation |
The development of orthogonal deprotection strategies has been significantly advanced by the introduction of photolabile protecting groups [19]. These groups can be selectively removed using specific wavelengths of light, providing exceptional orthogonality to traditional chemical deprotection methods. For example, ortho-nitrobenzyl derivatives show wavelength-dependent selectivity, allowing sequential deprotection of different chromophores [19].
Transition metal-catalyzed deprotection offers another dimension of orthogonality [20]. Palladium-catalyzed removal of allyl-based protecting groups proceeds under neutral conditions that are compatible with acid- and base-sensitive functionalities [20]. This methodology has found particular application in solid-phase peptide synthesis where multiple orthogonal protecting groups must be selectively removed.
Recent advances in bioorthogonal chemistry have introduced click-chemistry-based deprotection strategies [21]. These reactions proceed under physiological conditions and show excellent selectivity, making them particularly valuable for biological applications. The azide-alkyne cycloaddition reaction has been extensively employed for site-specific modifications in complex molecular systems.
The choice of orthogonal protecting group combinations must consider the stability requirements of each functional group throughout the synthetic sequence [18]. Computational modeling can predict the compatibility of different protecting group combinations and optimize reaction sequences to minimize unwanted side reactions [22].